![molecular formula C6H5FINO B1387975 5-Fluoro-4-iodo-2-methoxypyridine CAS No. 884495-13-0](/img/structure/B1387975.png)
5-Fluoro-4-iodo-2-methoxypyridine
Overview
Description
5-Fluoro-4-iodo-2-methoxypyridine is a chemical compound with the molecular formula C6H5FINO . It is a pyridine derivative that contains fluorine, iodine, and a methoxy group . This compound has potential applications in the synthesis of various biologically active molecules and drug intermediates .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-4-iodo-2-methoxypyridine is represented by the formula C6H5FINO . The InChI code for this compound is 1S/C6H5FINO/c1-10-6-2-5(8)4(7)3-9-6/h2-3H,1H3 .Physical And Chemical Properties Analysis
5-Fluoro-4-iodo-2-methoxypyridine is a colorless to white to yellow solid or semi-solid or liquid . Its molecular weight is 253.01 g/mol .Safety and Hazards
Mechanism of Action
Target of Action
5-Fluoro-4-iodo-2-methoxypyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The compound interacts with its targets through a process called transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process .
Biochemical Pathways
The biochemical pathway primarily affected by 5-Fluoro-4-iodo-2-methoxypyridine is the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is solid at room temperature . It’s also known that it should be stored in a refrigerator , suggesting that its stability and bioavailability may be temperature-dependent.
Result of Action
The result of the action of 5-Fluoro-4-iodo-2-methoxypyridine is the formation of a new carbon–carbon bond . This is achieved through the SM coupling reaction, which is a mild and functional group tolerant reaction .
Action Environment
The action of 5-Fluoro-4-iodo-2-methoxypyridine is influenced by environmental factors such as temperature . It’s recommended to store the compound in a refrigerator , suggesting that lower temperatures may help maintain its stability and efficacy. Additionally, the SM coupling reaction is generally environmentally benign
properties
IUPAC Name |
5-fluoro-4-iodo-2-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FINO/c1-10-6-2-5(8)4(7)3-9-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBYIUOVCLOYLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660537 | |
Record name | 5-Fluoro-4-iodo-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
884495-13-0 | |
Record name | 5-Fluoro-4-iodo-2-methoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884495-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-4-iodo-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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